molecular formula C18H21FN8 B2468571 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine CAS No. 2320888-35-3

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B2468571
CAS No.: 2320888-35-3
M. Wt: 368.42
InChI Key: RCBIGPVHTQRSHO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrimidine ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of various functional groups and rings would result in a complex spectrum.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding interactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical reactivity of heterocyclic compounds similar to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine. For instance, novel enaminones and pyrazole-containing compounds have been synthesized as key intermediates for creating a variety of derivatives, including substituted pyridines, bipyrazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have been studied for their cytotoxic effects against cancer cell lines and antimicrobial activity, highlighting the potential for discovering new therapeutic agents (S. Riyadh, 2011).

Biological Activities

The search for anticancer agents has led to the development of [1,2,4]triazolo[1,5-a]pyrimidines that inhibit tubulin polymerization, offering a unique mechanism of action distinct from other cancer therapies. These compounds have shown the ability to overcome resistance in multidrug resistance transporter proteins, demonstrating significant tumor growth inhibition in xenograft models (N. Zhang et al., 2007).

Antimicrobial and Antifungal Properties

Some new thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, offering insights into the potential development of new antimicrobial agents (M. Bhuiyan et al., 2006).

Herbicidal Activity

Research into heterocyclic compounds has also extended to the agricultural sector, with some compounds showing excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates the potential for developing new, more effective herbicides (M. Moran, 2003).

Mechanism of Action

Target of Action

The primary targets of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Compounds with similar structures have been found to interact with a variety of enzymes and receptors .

Mode of Action

The specific mode of action of This compound It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The specific molecular and cellular effects of This compound Similar compounds have been found to show diverse pharmacological activities, indicating that they may have multiple molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the efficacy and stability of similar compounds can be influenced by various factors, including the specific biological environment in which they act .

Future Directions

Future research could involve further synthesis and characterization of this compound, as well as testing its biological activity. If it shows promising activity, it could be optimized through medicinal chemistry techniques .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN8/c1-3-13-16(19)18(21-10-20-13)25(2)12-8-26(9-12)15-7-6-14-22-23-17(11-4-5-11)27(14)24-15/h6-7,10-12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBIGPVHTQRSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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